molecular formula C7H9BrN2 B577705 3-bromo-4,5,6,7-tetrahydro-1H-indazole CAS No. 1246553-15-0

3-bromo-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B577705
CAS No.: 1246553-15-0
M. Wt: 201.067
InChI Key: ZEDITHCBNPLRPS-UHFFFAOYSA-N
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Description

3-bromo-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of a bromine atom at the 3-position and the tetrahydro structure makes this compound unique and potentially useful for various applications.

Mechanism of Action

Target of Action

The primary target of 3-bromo-4,5,6,7-tetrahydro-1H-indazole is related to its anti-inflammatory properties . The compound is part of the indazole family, which has been found to have a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

It is known that indazole derivatives can inhibit cell growth, suggesting that they may interact with cellular targets to disrupt normal cell function . For example, the compound 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and cell growth, suggesting that this compound may affect these pathways.

Pharmacokinetics

The compound’s molecular weight of 20106 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action is likely to be a reduction in inflammation and cell growth, given its anti-inflammatory and cell growth inhibitory properties . .

Action Environment

It is known that the compound is typically stored at room temperature , suggesting that it may be stable under a range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

3-bromo-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-1H-indazole: Lacks the bromine atom at the 3-position, which can significantly alter its reactivity and biological activity.

    3-chloro-4,5,6,7-tetrahydro-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    3-iodo-4,5,6,7-tetrahydro-1H-indazole:

Uniqueness

The presence of the bromine atom at the 3-position in 3-bromo-4,5,6,7-tetrahydro-1H-indazole makes it unique compared to its analogs. Bromine is a relatively large and electronegative atom, which can influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness can be leveraged to develop new compounds with specific desired properties.

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDITHCBNPLRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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